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Compound of Interest

Compound Name: Methyl 2-aminonicotinate

Cat. No.: B050381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of methyl 2-aminonicotinate, a

valuable building block in pharmaceutical and chemical research. The primary method detailed

is a high-yield, microwave-assisted Fischer esterification of 2-aminonicotinic acid. Alternative

methods are also summarized for comparison. This application note includes comprehensive

experimental procedures, tabulated physicochemical and spectroscopic data, and a visual

workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

Introduction
Methyl 2-aminonicotinate (CAS No. 14667-47-1) is a key intermediate in the synthesis of a

variety of pharmacologically active molecules and complex organic compounds.[1][2] Its

bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a

pyridine scaffold, allows for diverse chemical modifications.[2] Given its utility, reliable and

efficient synthesis protocols are critical for advancing drug discovery and development

programs. This guide presents a validated, high-yield microwave-assisted synthesis protocol,

offering significant advantages in terms of reaction time and efficiency over traditional methods.
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Property Value Reference(s)

CAS Number 14667-47-1 [1]

Molecular Formula C₇H₈N₂O₂ [1]

Molecular Weight 152.15 g/mol [1]

Appearance
White to off-white powder or

crystals
[1]

Melting Point 82-86 °C [1]

Boiling Point (Predicted) 251.3 ± 20.0 °C [1]

Density (Predicted) 1.238 ± 0.06 g/cm³ [1]

Solubility Soluble in methanol [1]

Synthesis Protocols
Two primary methods for the synthesis of methyl 2-aminonicotinate are presented below. The

microwave-assisted protocol is recommended for its high efficiency and reduced reaction time.

Method 1: Microwave-Assisted Fischer Esterification
(Recommended)
This protocol is adapted from a high-yield (93%) microwave-assisted synthesis. It involves the

direct esterification of 2-aminonicotinic acid with methanol using concentrated sulfuric acid as a

catalyst.

Experimental Protocol

Materials and Equipment:

2-Aminonicotinic acid

Methanol (MeOH), anhydrous

Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Carbonate (Na₂CO₃), solid

Ethyl Acetate (EtOAc)

Saturated Brine solution

Anhydrous Magnesium Sulfate (MgSO₄)

Deionized Water

Microwave reactor suitable for organic synthesis

Round-bottom flask or microwave reaction vessel

Stir bar

Ice bath

Standard laboratory glassware for workup and purification

Rotary evaporator

Procedure:

Reaction Setup: In a suitable microwave reaction vessel, suspend 2-aminonicotinic acid

(e.g., 20.0 g, 0.145 mol) in methanol (228 mL).

Acid Addition: Cool the suspension to 0 °C in an ice bath with stirring. Slowly add

concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.

Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor. Irradiate

the mixture at 60 °C for 1.5 hours with a power input of 300 W.[3]

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to

cool to room temperature. Carefully pour the light brown mixture into ice water while

maintaining the temperature at 0 °C. Add solid sodium carbonate in portions with stirring until

the pH of the solution is greater than 8.
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Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the

aqueous layer three times with ethyl acetate.

Purification: Combine the organic layers and wash sequentially with saturated brine and

deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the

drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Product Isolation: The resulting solid is methyl 2-aminonicotinate, which can be further

purified by recrystallization if necessary. The reported yield for this method is 93% with the

product appearing as colorless needle-like crystals.

Method 2: Conventional Synthesis via Methyl Iodide
This method involves the alkylation of 2-aminonicotinic acid with methyl iodide in the presence

of a base.

Summary of Conditions:

Reactants: 2-Aminonicotinic acid, Methyl Iodide (CH₃I)

Base: Potassium Carbonate (K₂CO₃)

Solvent: Dimethylformamide (DMF)

Procedure: A suspension of 2-aminonicotinic acid and K₂CO₃ in DMF is heated to reflux,

then cooled. CH₃I is added, and the mixture is stirred for 18 hours.

Workup: The mixture is filtered and concentrated. The residue is purified by column

chromatography.

Reported Yield: 58%
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Workflow for Microwave-Assisted Synthesis of Methyl 2-Aminonicotinate

Reactants & Setup

Reaction

Workup & Purification

Final Product

2-Aminonicotinic Acid
+

Methanol

Add H₂SO₄ (conc.)
at 0 °C

1

Microwave Irradiation
(60 °C, 1.5 h, 300 W)

2

Quench in Ice Water

3

Neutralize with Na₂CO₃ (pH > 8)

4

Extract with Ethyl Acetate (3x)

5

Wash with Brine, Dry (MgSO₄)

6

Concentrate in vacuo

7

Methyl 2-Aminonicotinate

8
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Caption: Microwave-assisted synthesis workflow for Methyl 2-Aminonicotinate.
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Spectroscopic Data
The following tables summarize the expected spectroscopic data for the characterization of

methyl 2-aminonicotinate.

¹H NMR Spectroscopy

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.20 dd 1H Pyridine H-6

~8.05 dd 1H Pyridine H-4

~6.65 dd 1H Pyridine H-5

~5.9-6.2 br s 2H -NH₂

Chemical shift

can vary; may

exchange with

D₂O.

~3.85 s 3H -OCH₃

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Assignment Notes

~168.0 C=O (Ester)

~159.0 C2 (C-NH₂)

~152.0 C6

~138.0 C4

~115.0 C5

~108.0 C3

~51.5 -OCH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3300 Medium, Sharp
N-H Stretch (asymmetric &

symmetric)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CH₃)

1730 - 1700 Strong C=O Stretch (Ester)

1620 - 1580 Medium-Strong
N-H Bend and/or Aromatic

C=C Stretch

1300 - 1200 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)

m/z Proposed Fragment Notes

152 [M]⁺ Molecular Ion

121 [M - OCH₃]⁺ Loss of methoxy radical

93 [M - COOCH₃]⁺ Loss of carbomethoxy radical

Note: Spectroscopic data are predicted based on typical values for the respective functional

groups and may vary slightly depending on the solvent and instrument used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Methyl 2-
Aminonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050381#methyl-2-aminonicotinate-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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